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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1574164 Get Quote

Introduction & Mechanism of Action
Atuveciclib (BAY 1143572) is a highly selective, orally bioavailable inhibitor of the Positive

Transcription Elongation Factor b (P-TEFb) complex, specifically targeting CDK9/Cyclin T1.[1]

[2][3] Unlike pan-CDK inhibitors, Atuveciclib demonstrates high selectivity for CDK9 (IC50 = 13

nM) over cell cycle CDKs (e.g., CDK2), making it a precision tool for targeting "oncogene

addiction" in hematologic malignancies like AML and Multiple Myeloma.

The Mechanistic Rationale
The therapeutic efficacy of Atuveciclib relies on transcriptional addiction. Cancer cells often

depend on the continuous expression of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc)

to survive.

Inhibition: Atuveciclib binds the ATP pocket of CDK9.

Blockade: This prevents CDK9 from phosphorylating the Serine-2 (Ser2) residue on the RNA

Polymerase II C-terminal domain (CTD).[1]

Arrest: RNA Pol II pauses, halting transcriptional elongation.

Collapse: Short-lived survival mRNAs (Mcl-1 half-life < 90 min) are depleted, triggering rapid

apoptosis.
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Pathway Visualization
The following diagram illustrates the cascade from drug binding to apoptotic induction.
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Figure 1: Mechanism of Action. Atuveciclib blocks the CDK9-mediated phosphorylation required

for RNA Pol II elongation, depleting labile survival proteins.

Material Preparation & Handling[2][4][5][6]
Proper handling of BAY 1143572 is critical. Inconsistent DMSO handling is the #1 cause of

variability in IC50 curves.

Compound Properties
Property Detail

Chemical Name BAY 1143572

MW 387.43 g/mol

CAS 1414943-88-6

Solubility DMSO: >70 mg/mL (High); Water: Insoluble

Storage
Powder: -20°C (3 years); DMSO Stock: -80°C (6

months)

Stock Solution Protocol
Goal: Prepare a 10 mM Master Stock.

Weigh 3.87 mg of Atuveciclib powder.[4]

Add 1.0 mL of high-grade anhydrous DMSO. Vortex vigorously until clear.

Aliquot immediately: Dispense into 20-50 µL aliquots in amber tubes to avoid freeze-thaw

cycles.

Store at -80°C.
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Critical Warning: Do not store diluted working solutions (e.g., in media) for more than 24 hours.

Atuveciclib is hydrophobic; extended storage in aqueous buffers leads to precipitation and

effective concentration loss.

Experimental Design: The "Self-Validating" System
To ensure data integrity (E-E-A-T), the assay must be designed to validate itself.

A. Cell Line Selection[4]
Primary Targets: AML lines (MOLM-13, MV4-11) are highly sensitive (IC50 < 500 nM) due to

Mcl-1 dependency.

Solid Tumor Controls: HeLa cells are often used as a reference (IC50 ~900 nM).

B. Linearity Optimization (Pre-Assay)
Before the drug assay, determine the optimal seeding density.

Action: Plate cells at 1,000, 2,000, 4,000, 8,000, and 16,000 cells/well.

Readout: Measure ATP (luminescence) at 72h (or your intended assay duration).

Selection: Choose a density that falls within the linear phase of growth at 72h.

Overconfluence masks drug efficacy.

Typical MOLM-13 density: 2,000 - 4,000 cells/well (96-well plate).

C. Controls
Negative Control: 0.1% DMSO (matches the highest solvent concentration).

Positive Control: 10 µM Staurosporine (induces massive apoptosis) or 1 µM Flavopiridol.
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Background Blank: Media + DMSO only (no cells).

Step-by-Step Assay Protocol
Method: CellTiter-Glo® (Promega) is recommended over MTT/MTS. CDK9 inhibitors cause

metabolic shifts; ATP quantification is a more direct proxy for cell health and lysis than

metabolic reduction potential in this context.
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Figure 2: 72-Hour Assay Workflow. Note the 24h recovery period for adherent cells (skip for

suspension).

Detailed Steps
Day 0: Seeding

Harvest cells and count viability (>95% required).

Resuspend to optimal density (e.g., 40,000 cells/mL for 4k/well).

Dispense 100 µL/well into white-walled, clear-bottom 96-well plates.

Incubate 24h at 37°C. (For suspension cells like MOLM-13, you can treat immediately or wait

4h).

Day 1: Compound Treatment
Serial Dilution (in DMSO):

Start with 10 mM stock.[3][4]

Perform 1:3 serial dilutions in 100% DMSO (9 points).
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Range: 10 mM down to ~1.5 µM.

Intermediate Dilution (in Media):

Dilute the DMSO points 1:50 into pre-warmed media. (e.g., 2 µL compound + 98 µL

media).

Result: 2% DMSO, 200 µM top concentration.

Final Treatment:

Add 11 µL of the Intermediate Mix to the 100 µL cells in the plate.

Final Assay Conc: 0.2% DMSO, Top Drug Conc = 20 µM.

Why this method? It prevents "shocking" cells with high DMSO blobs and ensures mixing.

Day 4: Readout (72h Post-Treatment)
Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

Add 100 µL CellTiter-Glo reagent to each well (1:1 ratio).

Orbitally shake for 2 mins (lyses cells).

Incubate 10 mins at RT (stabilizes signal).

Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Troubleshooting
Calculation
Calculate % Viability for each well:

Fit data using a 4-Parameter Logistic (4PL) non-linear regression model to determine IC50.

Troubleshooting Guide
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Issue Probable Cause Solution

Edge Effect Evaporation in outer wells
Fill outer wells with PBS; do

not use for data.

Precipitation Drug insoluble in media

Ensure intermediate dilution

step is followed. Do not add

100% DMSO stock directly to

wells.

No Curve Drug degraded
Use fresh aliquot. Check

expiration.

High Background Contamination or light leak
Use white-walled plates.

Ensure sterile technique.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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